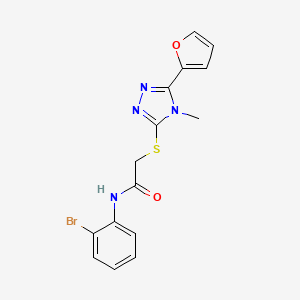![molecular formula C18H18BrN5O3S B12134762 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)a cetamide](/img/structure/B12134762.png)
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)a cetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
準備方法
The synthesis of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting a suitable hydrazine derivative with a dicarbonyl compound under acidic or basic conditions.
Introduction of the dimethoxyphenyl group: This step involves the substitution reaction of the triazole ring with a dimethoxyphenyl halide in the presence of a base.
Thioether formation: The triazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide formation: Finally, the compound is reacted with an acylating agent to form the acetamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反応の分析
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: The compound is being investigated for its potential as an anticancer agent, as it has shown cytotoxic activity against certain cancer cell lines.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of enzyme activity: It can inhibit the activity of certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interaction with DNA: The compound can bind to DNA, causing damage and preventing replication and transcription.
Induction of apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
類似化合物との比較
2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide can be compared with other similar compounds, such as:
Triazole derivatives: These compounds share the triazole ring structure and have similar biological activities, but differ in their substituents and overall structure.
Thioether compounds: These compounds contain a sulfur atom bonded to two carbon atoms and have diverse applications in chemistry and biology.
Acetamide derivatives: These compounds contain the acetamide functional group and are used in various pharmaceutical and industrial applications.
The uniqueness of 2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C18H18BrN5O3S |
|---|---|
分子量 |
464.3 g/mol |
IUPAC名 |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide |
InChI |
InChI=1S/C18H18BrN5O3S/c1-26-14-7-6-11(8-15(14)27-2)17-22-23-18(24(17)20)28-10-16(25)21-13-5-3-4-12(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChIキー |
CCYUTROGIOTNIL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[4-(Morpholin-4-ylsulfonyl)piperazinyl]sulfonyl}morpholine](/img/structure/B12134685.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B12134692.png)

![2-Methyl-N-{5-[(E)-2-methyl-3-phenyl-prop-2-en-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzamide](/img/structure/B12134697.png)
![3-[3-(Morpholin-4-yl)propyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B12134699.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134702.png)
![N-(4-ethylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiop heno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12134706.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12134710.png)

![5-[(3-Bromophenyl)methylthio]-3-(2-furyl)-1,2,4-triazole-4-ylamine](/img/structure/B12134728.png)
![N-(4-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134731.png)

![N-[2-(tert-butyl)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]th iopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12134749.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B12134753.png)
